N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide
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Overview
Description
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using microwave irradiation to accelerate the reaction or employing continuous flow reactors for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiophene and pyridine rings can interact with various biological pathways, contributing to its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their medicinal properties.
Pyridine Derivatives: Compounds such as nicotinamide and isoniazid, which contain pyridine rings, are widely used in medicine.
Uniqueness
N-[2-methyl-2-(thiophen-3-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide is unique due to its combination of a thiophene ring, a pyridine ring, and a carboxamide group. This unique structure allows it to interact with multiple biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H18N2OS2 |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H18N2OS2/c1-15(2,11-6-8-20-9-11)10-17-13(18)12-5-4-7-16-14(12)19-3/h4-9H,10H2,1-3H3,(H,17,18) |
InChI Key |
VBVKAAFBLVPDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(N=CC=C1)SC)C2=CSC=C2 |
Origin of Product |
United States |
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